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Spectroscopic analysis of (5-Nitro-pyridin-2-yl)thiourea

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Compound of Interest		
Compound Name:	(5-Nitro-pyridin-2-yl)-thiourea	
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An In-depth Spectroscopic Guide to **(5-Nitro-pyridin-2-yl)-thiourea** for Researchers and Drug Development Professionals

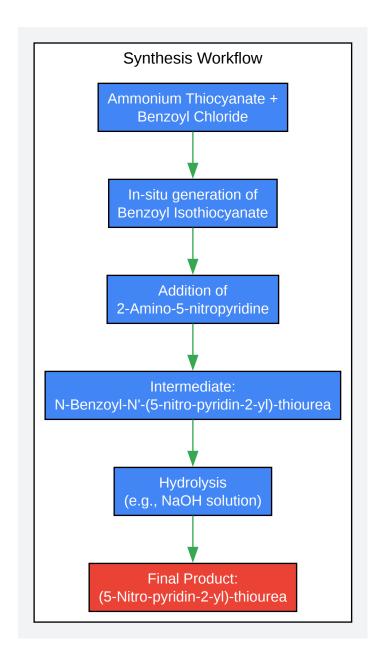
This technical guide provides a comprehensive overview of the spectroscopic analysis of **(5-Nitro-pyridin-2-yl)-thiourea**, a compound of interest in medicinal chemistry due to the prevalence of both thiourea and nitro-pyridine moieties in biologically active molecules.[1][2][3] [4] This document details the synthesis, experimental protocols for spectroscopic characterization, and a summary of expected spectral data.

Synthesis and Characterization

(5-Nitro-pyridin-2-yl)-thiourea can be synthesized through the reaction of 2-amino-5-nitropyridine with an appropriate isothiocyanate precursor. A common method involves the insitu generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, which then reacts with the amine.

The synthesis workflow begins with the reaction of ammonium thiocyanate and benzoyl chloride to form the isothiocyanate intermediate. This is followed by the addition of 2-amino-5-nitropyridine. The final step involves hydrolysis to yield the target compound, **(5-Nitro-pyridin-2-yl)-thiourea**.





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Figure 1: Synthesis workflow for (5-Nitro-pyridin-2-yl)-thiourea.

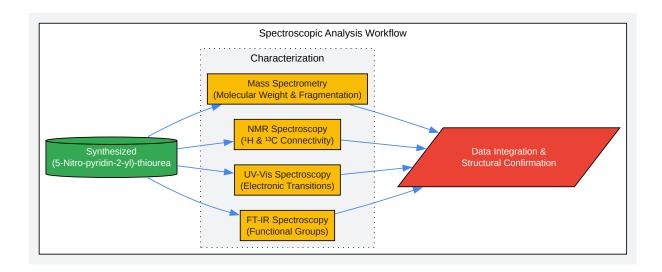
Spectroscopic Analysis

The structural elucidation of **(5-Nitro-pyridin-2-yl)-thiourea** is accomplished through a combination of spectroscopic techniques, including FT-IR, UV-Vis, NMR, and Mass Spectrometry.

The general workflow for analysis involves synthesizing the compound, purifying it, and then subjecting it to various spectroscopic techniques. Each technique provides unique structural



information, which is then combined to confirm the identity and purity of the compound.



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Figure 2: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using KBr pellets. Characteristic vibrational bands for thiourea derivatives include N-H, C=S, and C-N stretching frequencies. The presence of the nitro group and the pyridine ring will also give rise to distinct peaks.[5][6]

Table 1: FT-IR Spectroscopic Data



Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Description
ν(N-H)	3150 - 3400	Stretching vibrations of the N-H groups in the thiourea moiety. Multiple bands may be observed.[6]
ν(C-H) aromatic	3000 - 3100	Stretching vibration of C-H bonds in the pyridine ring.
vasym(NO₂)	1500 - 1560	Asymmetric stretching of the nitro group.
ν (C=N) + δ (N-H)	1550 - 1620	Mixed vibration of C=N stretching and N-H bending.
νsym(NO ₂)	1335 - 1385	Symmetric stretching of the nitro group.
ν(C-N)	1250 - 1350	Stretching vibrations of the C-N bonds.[7]
ν(C=S)	700 - 850	Thioamide C=S stretching vibration. This band is characteristic of thioureas.[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum, typically recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to $\pi \to \pi^*$ and $\pi \to \pi^*$ transitions within the aromatic pyridine ring and the thiourea moiety.

Table 2: UV-Vis Spectroscopic Data



Wavelength (λmax)	Electronic Transition	Chromophore
~230 - 260 nm	$\pi \to \pi$	Pyridine ring and C=O (if from precursor)[8]
~280 - 320 nm	$\pi \to \pi/n \to \pi$	Thiocarbonyl group (C=S)[8]
~330 - 380 nm	$n \rightarrow \pi$	Nitro group (NO ₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure, including the connectivity of atoms. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the pyridine ring and the N-H protons of the thiourea group. The chemical shifts and coupling patterns are indicative of their positions.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom, including the characteristic thiocarbonyl carbon (C=S).

Table 3: NMR Spectroscopic Data (Predicted in DMSO-d₆)



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹ H	~11.0 - 13.0	Singlet (broad)	N-H proton (amide- like)
¹ H	~9.5 - 10.5	Singlet (broad)	N-H proton (amine- like)
¹ H	~8.8 - 9.2	Doublet	Proton at C6 of the pyridine ring
¹ H	~8.2 - 8.5	Doublet of Doublets	Proton at C4 of the pyridine ring
¹ H	~7.0 - 7.5	Doublet	Proton at C3 of the pyridine ring
13 C	~180 - 185	-	C=S (Thiocarbonyl carbon)[8][9]
13C	~150 - 155	-	C2 of the pyridine ring
13 C	~145 - 150	-	C5 of the pyridine ring (attached to NO ₂)
13C	~135 - 140	-	C4 of the pyridine ring
13C	~125 - 130	-	C6 of the pyridine ring
13C	~115 - 120	-	C3 of the pyridine ring

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The molecular ion peak (M⁺) corresponding to the molecular weight of $C_6H_6N_4O_2S$ (198.20 g/mol) is expected.

Table 4: Mass Spectrometry Data



m/z Value	lon	Description
~198	[M] ⁺	Molecular ion peak for C ₆ H ₆ N ₄ O ₂ S.
Varies	[M - NO ₂] ⁺	Loss of the nitro group.
Varies	[M - NH ₂ CS] ⁺	Fragmentation of the thiourea side chain.
Varies	Various	Fragments corresponding to the nitropyridine ring and thiourea moiety.

Experimental Protocols

FT-IR Spectroscopy:

- A small sample of (5-Nitro-pyridin-2-yl)-thiourea is finely ground with spectroscopic grade potassium bromide (KBr).
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The pellet is placed in the sample holder of an FT-IR spectrometer.
- The spectrum is recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

- A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., methanol, 10⁻⁵ M).
- The solution is placed in a quartz cuvette.
- A baseline spectrum of the pure solvent is recorded.
- The absorption spectrum of the sample solution is recorded over a range of 200-800 nm.

NMR Spectroscopy:



- Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

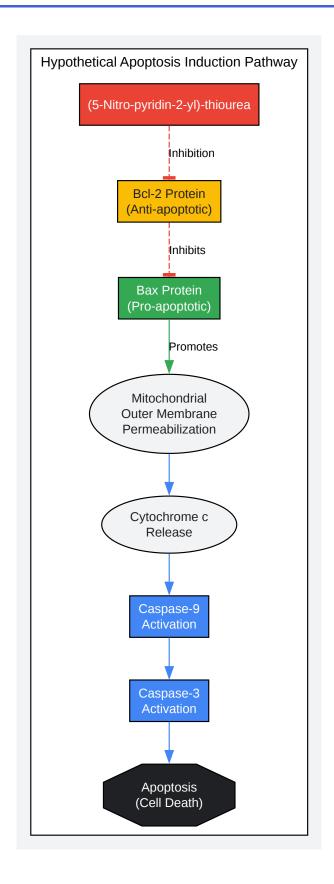
Mass Spectrometry:

- A sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- The sample is ionized using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- The mass-to-charge ratios of the resulting ions are measured by the mass analyzer.

Potential Biological Signaling Pathways

Thiourea derivatives and nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[2][3][4] The **(5-Nitro-pyridin-2-yl)-thiourea** scaffold could potentially interact with various biological targets. For instance, many anticancer agents function by inducing apoptosis. This can occur through pathways involving the inhibition of regulatory proteins like Bcl-2, which leads to the activation of caspases and subsequent programmed cell death.





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Figure 3: A potential signaling pathway modulated by the compound.



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